L-Histidinol dihidrocloruro

Descripción general

Descripción

L-Histidinol dihydrochloride is an aralkylamine.

Aplicaciones Científicas De Investigación

- El dihidrocloruro de L-histidinol sirve como reactivo en el análisis de metabolitos urinarios . Los investigadores lo utilizan para estudiar las vías metabólicas e identificar metabolitos específicos en muestras de orina. Al analizar la presencia y los niveles de metabolitos, los científicos obtienen información sobre los procesos fisiológicos y los estados de la enfermedad.

- En biología celular, el dihidrocloruro de L-histidinol juega un papel crucial en la creación de líneas celulares knockout. Por ejemplo, las células knockout DT40 se generan seleccionando células en un medio que contiene 1 mg/ml de histidinol . Este enfoque permite a los investigadores inducir la privación de aminoácidos, estudiar las respuestas celulares e investigar la función de los genes.

- El dihidrocloruro de L-histidinol actúa como un inhibidor reversible de la síntesis de proteínas . Los investigadores lo utilizan para estudiar los procesos de traducción dentro de las células. Al inhibir la síntesis de proteínas, pueden investigar los efectos sobre el crecimiento celular, la proliferación y la homeostasis de proteínas.

Análisis de metabolitos urinarios

Estudios de privación de aminoácidos

Inhibición de la síntesis de proteínas

En resumen, el dihidrocloruro de L-histidinol es un compuesto versátil con aplicaciones que van desde el análisis de metabolitos hasta la inhibición de la síntesis de proteínas. Sus diversos roles lo hacen valioso para comprender los procesos celulares y desarrollar nuevas estrategias terapéuticas . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

L-Histidinol dihydrochloride primarily targets Histidinol dehydrogenase and Histidine-tRNA ligase . These enzymes play crucial roles in the biosynthesis of the amino acid histidine .

Mode of Action

L-Histidinol dihydrochloride acts as a reversible inhibitor of protein synthesis . It competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine . This inhibition decreases the activation of histidine, thereby affecting protein synthesis .

Biochemical Pathways

L-Histidinol dihydrochloride is involved in the histidine biosynthesis pathway . It is a precursor of histidine in prokaryotes and some eukaryotes . The compound’s interaction with its targets leads to the inhibition of protein synthesis, affecting various downstream biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of L-Histidinol dihydrochloride’s action is the inhibition of protein synthesis . When culture media contains 5 μM histidine, protein synthesis is inhibited 50% in the presence of 0.1 mM histidinol . This can have various molecular and cellular effects, depending on the specific proteins affected.

Action Environment

The action of L-Histidinol dihydrochloride can be influenced by various environmental factors. For instance, the presence of histidine in the environment can affect the compound’s efficacy in inhibiting protein synthesis . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

L-Histidinol dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

L-Histidinol dihydrochloride has been used for inducing amino acid deprivation in HepG2 cells . It affects various types of cells and cellular processes, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Histidinol dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It most likely inhibits protein synthesis by decreasing the activation of histidine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidinol dihydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. A 5% aqueous solution of L-Histidinol dihydrochloride is stable at room temperature for a minimum of 24 hours .

Metabolic Pathways

L-Histidinol dihydrochloride is involved in the metabolic pathway of histidine biosynthesis, which is present in bacteria, archaea, lower eukaryotes, as well as plants . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

L-Histidinol dihydrochloride does not significantly affect histidine transport into cells

Propiedades

IUPAC Name |

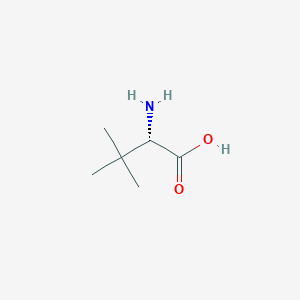

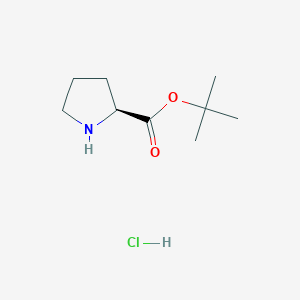

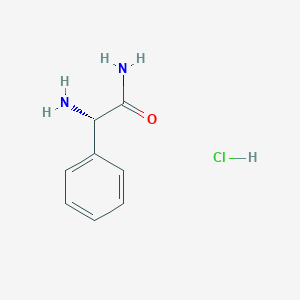

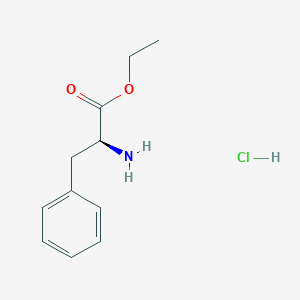

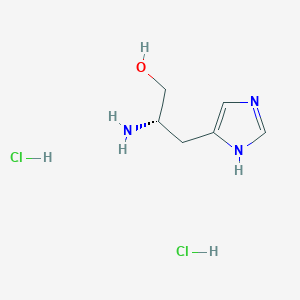

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880030 | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-64-1 | |

| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions L-Histidinol dihydrochloride exhibited dose-dependent inhibition of MCF-7 breast cancer cell proliferation. Could you elaborate on the potential mechanism behind this observed effect?

A1: While the study [] highlights the antiproliferative effect of L-Histidinol dihydrochloride on MCF-7 cells, it doesn't delve into the specific underlying mechanism. Further research is needed to understand how this compound interacts with cellular targets and pathways to inhibit proliferation. Potential areas of investigation include its influence on cell cycle progression, apoptosis induction, or its role in modulating key signaling pathways associated with breast cancer cell growth and survival.

Q2: The research focuses on identifying bioactive compounds from Murraya koenigii L. Spreng with anti-cancer properties. Were there any comparative analyses between the efficacy of L-Histidinol dihydrochloride and other identified compounds like Pheniramine maleate salt against MCF-7 cells?

A2: The research [] does state that Pheniramine maleate salt, Doxylamine succinate salt, and L-Histidinol dihydrochloride all demonstrated dose-dependent inhibition of MCF-7 cell proliferation. Notably, Pheniramine maleate salt exhibited the highest inhibitory effect, achieving 98.46% inhibition at a concentration of 280 μg/mL after 72 hours. The study does not directly compare the efficacy of L-Histidinol dihydrochloride to other identified compounds in a head-to-head manner. Further research is needed to determine if differences in potency and efficacy exist between these compounds and to elucidate the specific mechanisms underlying their antiproliferative effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.